molecular formula C11H18N4O2 B8446514 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propane-1,2-diol

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propane-1,2-diol

Cat. No. B8446514
M. Wt: 238.29 g/mol
InChI Key: CZSHIUXMFNOFGH-UHFFFAOYSA-N
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Patent
US04849422

Procedure details

Grams 3.2 of 1-(2,3-dihydroxypropyl)piperazine and 1.14 g of 2-chloropyrimidine in 50 ml dioxane were refluxed for two and a half hour. The reaction mixture was then settled and the solution evaporated to dryness. The residue obtained was extracted with hot acetone and filtered to remove all impurities. After resting 1.1 g of 3-[4-(pyrimidin-2-yl)piperazin-1-yl]propane-1,2-diol were separated, which melted at 118°-120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:10][OH:11])[CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.Cl[C:13]1[N:18]=[CH:17][CH:16]=[CH:15][N:14]=1>O1CCOCC1>[N:14]1[CH:15]=[CH:16][CH:17]=[N:18][C:13]=1[N:7]1[CH2:8][CH2:9][N:4]([CH2:3][CH:2]([OH:1])[CH2:10][OH:11])[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN1CCNCC1)CO
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with hot acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove all impurities
CUSTOM
Type
CUSTOM
Details
were separated

Outcomes

Product
Name
Type
Smiles
N1=C(N=CC=C1)N1CCN(CC1)CC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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